molecular formula C6H5BrO3 B8459502 2-(Bromomethyl)-5-hydroxy-4H-pyran-4-one

2-(Bromomethyl)-5-hydroxy-4H-pyran-4-one

Cat. No. B8459502
M. Wt: 205.01 g/mol
InChI Key: XMLVUTPSHZFBMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-5-hydroxy-4H-pyran-4-one is a useful research compound. Its molecular formula is C6H5BrO3 and its molecular weight is 205.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Bromomethyl)-5-hydroxy-4H-pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-5-hydroxy-4H-pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Bromomethyl)-5-hydroxy-4H-pyran-4-one

Molecular Formula

C6H5BrO3

Molecular Weight

205.01 g/mol

IUPAC Name

2-(bromomethyl)-5-hydroxypyran-4-one

InChI

InChI=1S/C6H5BrO3/c7-2-4-1-5(8)6(9)3-10-4/h1,3,9H,2H2

InChI Key

XMLVUTPSHZFBMJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C(C1=O)O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 250 mL round-bottomed flask 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (10.0 g, 70.36 mmol) was added to concentrated H2SO4 (30 mL). The solution was cooled to 4° C. and bromohydric acid (40 mL) was added dropwise for 1.5 h. HBr vapors were trapped using a NaOH 0.5 N solution. The reaction was stirred at 70° C. for 18.5 h. After cooling ice (220 g) was added with continuous stirring for for 1.5 h to obtain a white precipitate. The solid was filtered off and dissolved in ethyl acetate and the solution was dried with MgSO4, filtered and evaporated. 2-(Bromomethyl)-5-hydroxy-4H-pyran-4-one 21 was obtained as a pale yellow solid (9.1 g, 63% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
220 g
Type
reactant
Reaction Step Four
[Compound]
Name
acid
Quantity
40 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.